(5-Fluoro-2-(morpholine-4-carbonyl)phenyl)boronic acid

Beschreibung

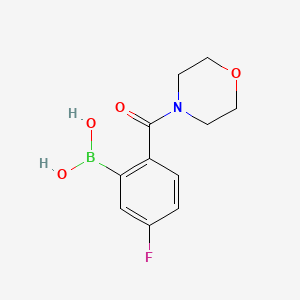

(5-Fluoro-2-(morpholine-4-carbonyl)phenyl)boronic acid (CAS: 1217500-95-2) is a boronic acid derivative featuring a phenyl ring substituted with a fluorine atom at position 5 and a morpholine-4-carbonyl group at position 2 (Figure 1). Its molecular formula is C₁₁H₁₃BFNO₄, with a molecular weight of 253.04 g/mol . The morpholine-4-carbonyl moiety introduces electron-withdrawing properties, enhancing the boronic acid's acidity and reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings.

Eigenschaften

IUPAC Name |

[5-fluoro-2-(morpholine-4-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BFNO4/c13-8-1-2-9(10(7-8)12(16)17)11(15)14-3-5-18-6-4-14/h1-2,7,16-17H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSMRDMHBUWMLBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)C(=O)N2CCOCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675388 | |

| Record name | [5-Fluoro-2-(morpholine-4-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217501-26-2 | |

| Record name | [5-Fluoro-2-(morpholine-4-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions. In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in organic compounds.

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, 5-Fluoro-2-(morpholinocarbonyl)phenylboronic acid would interact with its targets through a process called transmetalation. This process involves the transfer of the boronic acid group (and thus the entire 5-Fluoro-2-(morpholinocarbonyl)phenyl moiety) from boron to a transition metal catalyst, typically palladium. The transition metal then undergoes oxidative addition with an electrophilic organic group, forming a new carbon-carbon bond.

Biochemical Pathways

In general, suzuki-miyaura cross-coupling reactions are used to form carbon-carbon bonds, a fundamental process in organic synthesis. This can lead to the creation of complex organic molecules, potentially affecting a wide range of biochemical pathways depending on the specific molecules synthesized.

Result of Action

The molecular and cellular effects of 5-Fluoro-2-(morpholinocarbonyl)phenylboronic acid’s action would largely depend on the specific context of its use, particularly the other reactants involved in the Suzuki-Miyaura cross-coupling reaction. The product of the reaction could have various effects depending on its structure and properties.

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals could influence the action, efficacy, and stability of 5-Fluoro-2-(morpholinocarbonyl)phenylboronic acid. For instance, the compound is typically stored in a refrigerated environment to maintain its stability. Additionally, the efficiency of the Suzuki-Miyaura cross-coupling reaction can be influenced by the choice of solvent, the presence of a base, and the type of catalyst used.

Biologische Aktivität

(5-Fluoro-2-(morpholine-4-carbonyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This compound's unique structure allows it to interact with various biological targets, making it a subject of extensive research.

Chemical Structure and Properties

The chemical formula for this compound is CHB F N O. The presence of the boronic acid group is crucial for its biological activity, as it can form reversible covalent bonds with diols and other nucleophiles, particularly in enzymatic reactions.

Enzyme Inhibition

One of the primary mechanisms through which this compound exerts its biological effects is through the inhibition of serine proteases. The boronic acid moiety interacts with the active site serine residue of these enzymes, leading to their inhibition. This interaction is reversible, allowing for potential therapeutic applications in diseases where serine proteases play a significant role, such as cancer and inflammation .

Anticancer Activity

Research has shown that this compound can induce apoptosis in various cancer cell lines by disrupting critical signaling pathways. For instance, it has been observed to inhibit proteasome activity, resulting in the accumulation of misfolded proteins and subsequent cell death. In vitro studies indicate that this compound exhibits selective cytotoxicity towards cancer cells while sparing non-cancerous cells, suggesting a favorable therapeutic index .

Study 1: Antitumor Activity

In a study evaluating the anticancer properties of this compound, researchers found that the compound inhibited growth in several cancer cell lines, including breast and lung cancers. The IC values ranged from 0.1 to 0.5 µM, indicating potent activity against these malignancies . The compound was also shown to induce apoptosis through caspase activation pathways.

Study 2: Enzyme Interaction

Another significant study focused on the interaction between this compound and serine proteases. The compound demonstrated strong inhibitory effects against trypsin-like serine proteases, with an IC value of approximately 50 nM. This inhibition was attributed to the formation of a stable complex between the boronic acid group and the active site serine residue .

Comparison with Related Compounds

The biological activity of this compound can be contrasted with other boronic acids like phenylboronic acid and morpholine derivatives. While these compounds also exhibit enzyme inhibitory properties, this compound's fluorine substitution enhances its potency and selectivity towards specific targets.

| Compound Name | IC (nM) | Mechanism of Action |

|---|---|---|

| This compound | 50 | Serine protease inhibition |

| Phenylboronic acid | 200 | General enzyme inhibition |

| Morpholine derivative | 150 | Less selective enzyme inhibition |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations in Morpholine-Functionalized Boronic Acids

Table 1: Key Structural Analogs and Their Properties

Key Observations :

- Electron-Withdrawing Effects: The morpholine-4-carbonyl group in the target compound (position 2) increases boronic acid acidity compared to the morpholinomethyl analog (position 2), which has an electron-donating methylene bridge .

- Positional Isomerism : The 4-(morpholine-4-carbonyl)phenyl analog demonstrates how substituent position affects electronic distribution. The para-substituted morpholine group may alter conjugation patterns, impacting binding in catalytic systems .

Reactivity in Cross-Coupling Reactions

Boronic acids with electron-withdrawing groups (EWGs) like morpholine-4-carbonyl exhibit enhanced reactivity due to increased Lewis acidity. For example:

- In Suzuki couplings, the target compound’s fluorine and morpholine-4-carbonyl substituents likely accelerate transmetallation steps compared to simpler phenylboronic acids .

- By contrast, (5-fluoro-2-(morpholinomethyl)phenyl)boronic acid, with its electron-donating morpholinomethyl group, may require harsher reaction conditions due to reduced boronic acid activation .

Stability and Handling Considerations

- Acid Stability : The morpholine-4-carbonyl group may reduce hydrolysis susceptibility compared to ester-linked analogs (e.g., methyl boronic esters), which require transesterification for activation .

- Storage : Analogous compounds are often stored at 4–8°C to prevent degradation, a recommendation likely applicable to the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.